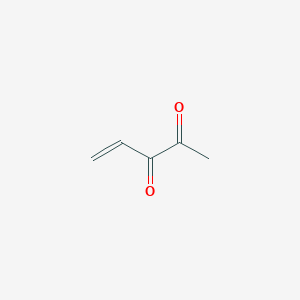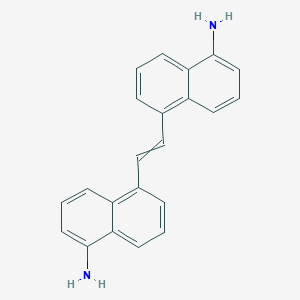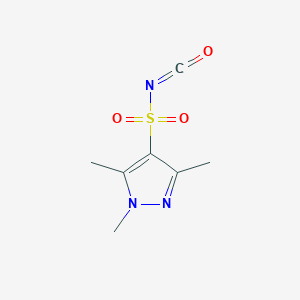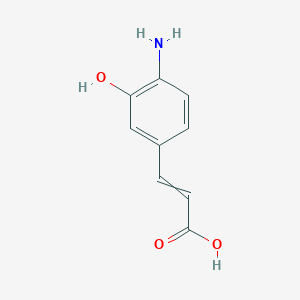
4-Pentene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentene-2,3-dione is an organic compound with the molecular formula C5H6O2. It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure. This compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms, making it an unsaturated diketone. The structure of this compound can be represented as CH2=CH-CO-CO-CH3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Pentene-2,3-dione can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde and acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 4-pentene-2-ol. This process involves the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms, resulting in the formation of the diketone.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pentene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The carbonyl groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols.
Applications De Recherche Scientifique
4-Pentene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: this compound is used in the production of flavoring agents and fragrances due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Pentene-2,3-dione involves its interaction with various molecular targets. The carbonyl groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The double bond in the structure also allows for potential interactions with reactive oxygen species, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Pentane-2,3-dione: A saturated diketone with similar carbonyl groups but lacking the double bond.
Butane-2,3-dione: Another diketone with a shorter carbon chain.
Hexane-2,3-dione: A longer-chain diketone with similar functional groups.
Uniqueness of 4-Pentene-2,3-dione: The presence of the double bond in this compound distinguishes it from other diketones, providing unique reactivity and potential applications. This structural feature allows for additional chemical transformations and interactions that are not possible with saturated diketones.
Propriétés
Numéro CAS |
91238-45-8 |
|---|---|
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
pent-4-ene-2,3-dione |
InChI |
InChI=1S/C5H6O2/c1-3-5(7)4(2)6/h3H,1H2,2H3 |
Clé InChI |
DIZBESKOLJEDAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)





![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

